molecular formula C12H8ClF3N4 B503523 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone CAS No. 289651-66-7

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone

Cat. No. B503523
CAS RN: 289651-66-7
M. Wt: 300.67g/mol
InChI Key: OWFFBLWQXNFNQX-REZTVBANSA-N
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Description

4-(Trifluoromethyl)benzaldehyde is a benzaldehyde derivative with a trifluoromethyl group attached to the fourth carbon of the benzene ring . It is a clear colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)benzaldehyde is C8H5F3O . The InChI string is InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzaldehyde is used in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzaldehyde has a molecular weight of 174.12 . It is a liquid at room temperature with a density of 1.275 g/mL at 25°C . Its boiling point is 66-67°C at 13 mmHg .

Scientific Research Applications

Application in Cholinesterase Inhibition

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes or aliphatic ketones showed dual inhibition of both enzymes. The study indicates that these compounds fit the physicochemical space for targeting the central nervous system without apparent cytotoxicity (Krátký et al., 2021).

Spectrophotometric Estimation Applications

Hydrazone compounds like 3, 4 dihydroxy benzaldehyde-1-(3 Chloro- 2-Quinoxalinyl) hydrazone (3, 4-DHBCQH) have been used in spectrophotometric methods for analyzing multi-component systems. This compound reacts with Copper(II), and Iron(III) to form color species, enabling the simultaneous determination of these metals in mixtures. This method was applied successfully for determining copper and iron in grape leaf samples, highlighting its utility in environmental and biological analysis (Raju, 2020).

Antimicrobial and Antioxidant Properties

Hydrazones bearing a thiazole scaffold, synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde, exhibited moderate to good growth inhibition against various bacteria and fungal strains. Additionally, some derivatives showed significant antioxidant properties, suggesting potential applications in pharmaceutical and health sciences (Nastasă et al., 2015).

Synthetic Applications

Hydrazone compounds have been utilized in various synthetic applications. For instance, the microwave-assisted condensation of hydrazone derivatives with aldehydes has been explored for synthesizing heterocyclic compounds. These synthetic routes offer efficient ways to produce novel compounds, which can be further explored for various biological activities (Marzouk, 2009).

Safety and Hazards

4-(Trifluoromethyl)benzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

As a reagent, 4-(Trifluoromethyl)benzaldehyde has potential applications in various fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its use in the asymmetric synthesis of alcohols and the Wittig reaction suggests it could be useful in the synthesis of new organic compounds .

properties

IUPAC Name

6-chloro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4/c13-10-5-6-11(20-18-10)19-17-7-8-1-3-9(4-2-8)12(14,15)16/h1-7H,(H,19,20)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFBLWQXNFNQX-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone

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